3-Fluoro-1-methyl-azepane

Description

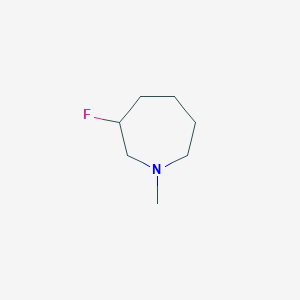

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H14FN |

|---|---|

Molecular Weight |

131.19 g/mol |

IUPAC Name |

3-fluoro-1-methylazepane |

InChI |

InChI=1S/C7H14FN/c1-9-5-3-2-4-7(8)6-9/h7H,2-6H2,1H3 |

InChI Key |

POTBXXRXUWZLJI-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCCC(C1)F |

Origin of Product |

United States |

Advanced Structural Elucidation of 3 Fluoro 1 Methyl Azepane

High-Resolution Spectroscopic Techniques

The elucidation of the complex three-dimensional structure of 3-Fluoro-1-methyl-azepane necessitates the use of advanced spectroscopic methods. These techniques probe the atomic and electronic environment within the molecule, offering precise information on connectivity, spatial arrangement, and molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural characterization of this compound in solution. By exploiting the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, a detailed map of the molecular structure can be constructed.

One-dimensional NMR spectra provide fundamental information about the chemical environment and connectivity of the magnetically active nuclei in this compound.

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their electronic surroundings. The chemical shifts (δ) are indicative of the shielding or deshielding effects experienced by each proton. For this compound, the spectrum would be expected to show signals for the N-methyl protons, the proton on the fluorine-bearing carbon (CHF), and the various methylene (B1212753) (CH₂) groups of the azepane ring. Spin-spin coupling patterns (J-coupling) provide information about adjacent protons, helping to establish the connectivity within the ring.

¹³C NMR: The carbon-13 NMR spectrum displays signals for each unique carbon atom in the molecule. The chemical shift of the carbon bonded to the fluorine atom would be significantly influenced by the high electronegativity of fluorine, appearing at a characteristic downfield position. The other carbon signals, including the N-methyl carbon and the remaining ring carbons, would provide further confirmation of the carbon skeleton.

¹⁹F NMR: As fluorine has a spin of ½ and a high natural abundance, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic molecules. The ¹⁹F NMR spectrum of this compound would exhibit a signal whose chemical shift is characteristic of a fluorine atom attached to a saturated carbocyclic system. Furthermore, coupling between the fluorine nucleus and adjacent protons (¹H-¹⁹F coupling) would be observable in both the ¹H and ¹⁹F spectra, providing definitive evidence for the location of the fluorine atom on the azepane ring. nih.gov

Table 1: Predicted One-Dimensional NMR Data for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Key Features |

|---|---|---|

| ¹H | 1.5 - 4.5 | Multiplets for ring protons, singlet for N-methyl group, characteristic splitting for CHF proton due to fluorine coupling. |

| ¹³C | 20 - 90 | Downfield shift for the carbon attached to fluorine (C-F), distinct signals for other ring carbons and the N-methyl carbon. |

Note: The data in this table is predictive and based on typical chemical shift ranges for similar structural motifs. Actual experimental values may vary.

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be used to trace the proton-proton connectivity around the azepane ring, confirming the sequence of methylene groups. sdsu.edu

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system, allowing for the identification of all protons within a coupled network from a single cross-peak.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. HSQC is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for assembling larger fragments of the molecule. For instance, an HMBC correlation between the N-methyl protons and the adjacent ring carbons would confirm their connectivity. sdsu.edu

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. This information is critical for determining the stereochemistry and preferred conformation of the azepane ring. For example, NOE correlations could help to establish the relative orientation of the fluorine atom and the N-methyl group.

The seven-membered azepane ring is conformationally flexible. Variable-temperature (VT) NMR studies can provide insight into the dynamic processes occurring in this compound, such as ring inversion. researchgate.netresearchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals, which can be used to determine the energy barriers for these conformational changes.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

In cases where a suitable single crystal of this compound or a salt thereof can be grown, single-crystal X-ray diffraction provides the most definitive structural information. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles in the solid state. Crucially, for chiral molecules, X-ray crystallography can be used to determine the absolute configuration of the stereocenters, providing an unambiguous three-dimensional representation of the molecule. mdpi.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-Resolution Mass Spectrometry is a powerful tool for determining the elemental composition of a molecule with very high accuracy. By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, the exact molecular formula of this compound can be confirmed.

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of the molecular ion and the analysis of the resulting fragment ions. The fragmentation pattern provides valuable information about the structure of the molecule, as the fragmentation pathways are often characteristic of specific functional groups and structural motifs. This data can be used to corroborate the structure determined by NMR and X-ray crystallography.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational frequencies of its specific bonds.

The analysis of the IR spectrum of this compound would reveal key absorptions corresponding to the various bonds within the molecule. While an experimental spectrum is ideal, a predictive analysis based on characteristic group frequencies provides a solid foundation for its interpretation.

Key Functional Group Vibrations:

C-H Stretching: The presence of the methyl group and the methylene groups in the azepane ring will give rise to strong C-H stretching vibrations. These are typically observed in the 2850-3000 cm⁻¹ region. Specifically, the C-H stretching of the N-methyl group is expected around 2780-2820 cm⁻¹.

C-F Stretching: The carbon-fluorine bond is a strong, polar bond, and its stretching vibration typically results in a strong absorption band in the fingerprint region of the IR spectrum, generally between 1000 and 1400 cm⁻¹. For a secondary alkyl fluoride (B91410) like this compound, this band is anticipated to be in the lower end of this range, likely around 1050-1150 cm⁻¹. The exact position can be influenced by the conformation of the azepane ring.

C-N Stretching: The stretching vibration of the C-N bond in the tertiary amine of the azepane ring is expected to appear in the 1000-1250 cm⁻¹ region. This band may sometimes overlap with other absorptions in the fingerprint region.

CH₂ Bending (Scissoring): The methylene groups of the azepane ring will exhibit a characteristic bending vibration (scissoring) in the range of 1450-1485 cm⁻¹.

CH₃ Bending: The methyl group attached to the nitrogen will show symmetric and asymmetric bending vibrations, typically around 1380 cm⁻¹ and 1460 cm⁻¹, respectively.

The following interactive data table summarizes the predicted characteristic IR absorption bands for this compound.

| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H Stretch (Alkyl) | -CH₂, -CH₃ | 2850-2960 | Strong |

| C-H Stretch (N-Methyl) | N-CH₃ | 2780-2820 | Medium |

| CH₂ Bend (Scissoring) | -CH₂- | 1450-1485 | Medium |

| CH₃ Bend (Asymmetric) | -CH₃ | ~1460 | Medium |

| CH₃ Bend (Symmetric) | -CH₃ | ~1380 | Medium |

| C-F Stretch | C-F | 1050-1150 | Strong |

| C-N Stretch | C-N | 1000-1250 | Medium |

Integration of Spectroscopic Data for Structure Assignment

While IR spectroscopy provides valuable information about the functional groups present, a definitive structural elucidation of this compound requires the integration of data from multiple spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

A Hypothetical Integrated Approach:

Mass Spectrometry (MS): The first step in the analysis would be to obtain the mass spectrum. Electron Ionization (EI) or a softer ionization technique like Electrospray Ionization (ESI) would be used. The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight of the compound (C₇H₁₄FN). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern would offer further structural clues, such as the loss of a methyl group or fragments arising from the cleavage of the azepane ring.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their connectivity. For this compound, one would expect to see a complex pattern of signals for the methylene protons of the azepane ring, often overlapping. The N-methyl group would likely appear as a singlet. The proton on the carbon bearing the fluorine atom (H-3) would be significantly affected, appearing as a multiplet due to coupling with the adjacent protons and the fluorine atom (²JHF). The integration of the signals would correspond to the number of protons in each environment.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The carbon atom bonded to the fluorine (C-3) would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a definitive indicator of the C-F bond. The carbons adjacent to the fluorinated carbon (C-2 and C-4) would show smaller two-bond coupling constants (²JCF). The N-methyl carbon would also be identifiable.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that provides direct information about the fluorine environment. For this compound, a single signal would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of a fluorine atom attached to a saturated carbon. Furthermore, the signal would be split into a multiplet due to coupling with the adjacent protons (H-2, H-3, and H-4), providing further confirmation of its position in the ring.

2D NMR Spectroscopy (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for assembling the molecular framework.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling network, allowing for the tracing of the connectivity of the protons around the azepane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, allowing for the unambiguous assignment of the ¹³C signals.

By combining the information from all these techniques, a complete and unambiguous structural assignment of this compound can be achieved. The IR data confirms the presence of the key functional groups, the MS confirms the molecular formula, and the various NMR techniques piece together the precise connectivity and stereochemistry of the molecule.

Challenges in the Structural Elucidation of Complex Fluorinated Heterocycles

The introduction of fluorine into a heterocyclic system can introduce significant challenges in structural elucidation. These challenges arise from the unique properties of the fluorine atom and its influence on the molecule's spectroscopic and conformational behavior.

Complex NMR Spectra: The presence of fluorine leads to through-bond scalar couplings (J-couplings) with nearby protons and carbons. These ¹H-¹⁹F and ¹³C-¹⁹F couplings can complicate the NMR spectra, leading to overlapping multiplets that are difficult to interpret. Long-range couplings over several bonds can further increase the complexity. While 2D NMR techniques are powerful tools, significant signal overlap can still pose a challenge.

Conformational Complexity: The azepane ring is inherently flexible and can exist in multiple conformations. The introduction of a fluorine atom can influence the conformational equilibrium of the ring. rsc.org This can lead to the presence of multiple conformers in solution, which may interconvert on the NMR timescale. If the interconversion is slow, it can result in the appearance of multiple sets of signals, further complicating the spectra. If the interconversion is fast, the observed chemical shifts and coupling constants will be a weighted average of the different conformers, which can make the determination of the precise geometry challenging.

Diastereotopicity: In a molecule like this compound, the two protons on each of the methylene groups are diastereotopic, meaning they are in chemically non-equivalent environments. This leads to them having different chemical shifts and coupling constants, resulting in more complex splitting patterns (geminal coupling). The presence of the chiral center at C-3 further ensures this diastereotopicity.

Difficulties in Predicting Spectroscopic Parameters: While computational methods can be used to predict NMR chemical shifts and coupling constants, the accuracy of these predictions for flexible, fluorinated systems can be limited. The conformational flexibility and the subtle electronic effects of the fluorine atom can be difficult to model accurately.

Lack of Reference Data: For novel or uncommon fluorinated heterocycles, there may be a limited amount of published spectroscopic data for similar compounds. This lack of reference data can make the assignment of signals and the interpretation of spectra more challenging.

Conformational Analysis and Stereochemistry of 3 Fluoro 1 Methyl Azepane

Theoretical Frameworks for Conformational Analysis of Seven-Membered Rings

Seven-membered rings, such as the azepane core of 3-fluoro-1-methyl-azepane, are conformationally complex due to a high degree of flexibility. smu.edu Unlike the well-defined chair conformation of cyclohexane, cycloheptane (B1346806) and its heteroatomic derivatives can adopt a variety of energetically similar conformations. smu.edunih.gov The conformational space of these rings is typically described by a pseudorotational itinerary that connects four main symmetrical forms: the chair, boat, twist-chair, and twist-boat. nih.govresearchgate.netnih.gov

For cycloheptane, the twist-chair conformation is generally the most stable. nih.gov The introduction of a heteroatom, like nitrogen in azepane, alters the potential energy surface. High-level electronic structure calculations have shown that for azepane, the twist-chair conformation remains the most stable, with the chair form often representing a transition state. nih.gov These conformations are in a dynamic equilibrium, interconverting through low-energy pathways. dntb.gov.ua The characterization of these forms is achieved using puckering parameters calculated from atomic coordinates, which can map the specific conformation in relation to the ideal symmetric forms. researchgate.net

Table 1: Idealized Symmetrical Conformations of Seven-Membered Rings

| Conformation | Symmetry | Relative Energy (Typical for Cycloheptane) | Key Structural Features |

|---|---|---|---|

| Twist-Chair | C2 | Lowest | Staggered arrangement along most bonds, minimizing torsional strain. |

| Chair | Cs | Transition State | Possesses a plane of symmetry. |

| Twist-Boat | C2 | Higher | Part of the boat-twist-boat pseudorotation cycle. smu.edu |

| Boat | Cs | Higher | Possesses a plane of symmetry; often a higher energy conformation. |

Influence of Fluorine Substitution on Azepane Conformational Landscape

The substitution of a hydrogen atom with fluorine at the C3 position of the 1-methyl-azepane ring introduces potent stereoelectronic effects that significantly modify its conformational preferences. researchgate.netbeilstein-journals.orgnih.gov Fluorine's high electronegativity and the properties of the carbon-fluorine (C-F) bond are central to these changes.

One of the most significant phenomena governing the conformation of fluorinated organic molecules is the "gauche effect." nih.gov This effect describes the tendency of 1,2-disubstituted ethanes with electronegative substituents, like 1,2-difluoroethane, to favor a gauche conformation (dihedral angle of ~60°) over the sterically less hindered anti conformation (180°). wikipedia.orgchemeurope.com

In the context of this compound, this translates to a preference for a gauche relationship between the fluorine atom at C3 and the nitrogen atom at C1 (F-C3-C2-N1). This preference can arise from a stabilizing electrostatic interaction between the electron-deficient carbon of the C-F bond and the nitrogen lone pair, or more significantly, from hyperconjugation. beilstein-journals.org

Hyperconjugation is a primary explanation for the gauche effect. wikipedia.orgchemeurope.com It involves the delocalization of electrons from a filled bonding orbital (a σ orbital) to an adjacent empty or partially filled anti-bonding orbital (a σ* orbital). In this compound, the key interaction is the donation of electron density from a C-H or C-C sigma bonding orbital into the low-energy anti-bonding orbital of the C-F bond (σCH/CC → σ*CF). wikipedia.orgchemeurope.comst-andrews.ac.uk

Table 2: Key Hyperconjugative Interactions in this compound

| Interaction Type | Donor Orbital | Acceptor Orbital | Favored Conformation | Effect |

|---|---|---|---|---|

| Gauche Effect | σC2-H | σC3-F | Gauche (F-C3-C2-N1) | Stabilizes the gauche arrangement, influencing ring pucker. |

| Anomeric-like Effect | Nitrogen lone pair (nN) | σC2-C3 | Depends on N lone pair orientation | Can influence the position of the N-methyl group and ring conformation. |

The sum of these stereoelectronic effects leads to a phenomenon known as "fluorine-induced rigidification." researchgate.net By creating a strong preference for a specific torsional angle, the fluorine atom can "lock" the flexible azepane ring into a single dominant conformation. researchgate.netmq.edu.au Studies on substituted azepanes have shown that a single fluorine atom can be more effective than a hydroxyl group in reducing conformational disorder. dntb.gov.ua This rigidifying power is highly dependent on synergy with other groups present on the ring. beilstein-journals.orgnih.gov For this compound, the gauche preference between the fluorine and the ring nitrogen is expected to be a primary driver, favoring a twist-chair conformation that can best accommodate this arrangement while minimizing other strains.

Computational Methodologies for Azepane Conformational Studies

Due to the complexity and flexibility of seven-membered rings, computational chemistry is an indispensable tool for studying their conformational landscapes. nih.gov

Molecular Mechanics (MM): Force-field methods are often used for initial conformational searches to rapidly explore the vast conformational space and identify low-energy candidate structures. nih.gov

Density Functional Theory (DFT): DFT methods, such as the B3LYP or M06-2X functionals, combined with appropriate basis sets (e.g., 6-311++G(d,p) or aug-cc-pVTZ), are widely used to perform geometry optimizations and calculate the relative energies of different conformers with high accuracy. nih.govmdpi.com These methods can accurately model the subtle stereoelectronic effects that govern the conformational preferences in fluorinated molecules.

Ab Initio Methods: High-level ab initio calculations, such as Møller–Plesset perturbation theory (MP2), provide a rigorous quantum mechanical approach for validating the results from DFT and obtaining highly accurate energy values. nih.gov

Solvation Models: To simulate behavior in solution, implicit solvation models like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM) are often employed to account for the effect of the solvent on conformational equilibria. chemeurope.commdpi.com

Natural Bond Orbital (NBO) Analysis: NBO analysis is a critical tool for dissecting the electronic interactions within a molecule. It allows for the quantification of the stabilization energies associated with hyperconjugative interactions, such as the σ → σ* delocalizations responsible for the gauche effect, providing a deeper understanding of the origins of conformational preferences. researchgate.net

These computational approaches, often correlated with experimental data from NMR spectroscopy, provide a detailed picture of the conformational dynamics and stereochemical properties of complex molecules like this compound. dntb.gov.ua

Density Functional Theory (DFT) Studies on Conformational Preferences

Density Functional Theory (DFT) has become a primary computational tool for investigating the structural and electronic properties of molecular systems, including the conformational preferences of substituted azepanes. researchgate.netmdpi.com DFT calculations allow for the exploration of the potential energy surface to identify stable conformers and the transition states that separate them.

Research on azepane and its derivatives has shown that the ring can adopt several low-energy conformations, primarily twist-chair (TC) and chair (C) forms. nih.govacs.org High-level electronic structure calculations on the parent azepane ring have identified the twist-chair conformation as the most stable, with the chair conformation often being associated with a transition state. acs.org DFT studies, utilizing functionals such as M06-2X and B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), are employed to calculate the optimized geometries and relative energies of these conformers. nih.govresearchgate.net

For this compound, DFT calculations would be used to determine the relative stability of various diastereomers and their respective conformers. The fluorine substituent at the C3 position and the methyl group on the nitrogen atom will introduce specific steric and electronic effects (e.g., gauche and hyperconjugative effects) that modulate the intrinsic conformational preferences of the azepane ring. Theoretical studies on similar systems have demonstrated that a single fluorine atom can significantly bias the ring toward one major conformation. rsc.orgdntb.gov.ua DFT calculations can quantify this bias by comparing the Gibbs free energies of the possible chair and twist-chair conformers, considering the axial versus equatorial positions of the fluorine atom.

Table 1: Representative DFT-Calculated Relative Energies for Azepane Conformers

| Conformer | Point Group | Relative Energy (kcal/mol) at M06-2X/6-311++G(d,p) nih.gov |

|---|---|---|

| Twist-Chair (TC) | C2 | 0.00 |

| Chair (C) | Cs | 1.57 |

| Boat (B) | Cs | 2.65 |

| Twist-Boat (TB) | C2 | 2.75 |

Note: This data is for the parent azepane ring and serves as a baseline for understanding the effects of substitution in this compound.

Molecular Mechanics and Ab Initio Methods for Conformer Identification

Before conducting computationally expensive DFT calculations, a broader exploration of the conformational space is often performed using faster, albeit less accurate, methods like molecular mechanics (MM). arxiv.org MM force fields (e.g., MMFF94) are used to rapidly generate a large number of possible conformers for this compound. This initial search helps to identify a pool of low-energy candidate structures that are worthy of further investigation.

Following the initial screening with molecular mechanics, ab initio methods, such as Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2), can be used for a more rigorous energy evaluation and geometry optimization of the identified conformers. nih.govarxiv.org These methods provide a higher level of theory than MM and can serve as an intermediate step before the final, high-accuracy DFT calculations. The combination of MM for broad searching and ab initio or DFT methods for refinement provides a comprehensive and efficient workflow for identifying the most stable conformers of a flexible molecule like this compound.

Conformational Search Algorithm Applications

Given the numerous degrees of freedom in a seven-membered ring, a systematic or random search of all possible conformations is computationally prohibitive. Therefore, specialized conformational search algorithms are employed. chemrxiv.org These algorithms are designed to efficiently navigate the complex potential energy surface of the molecule to locate low-energy minima.

Commonly applied algorithms include:

Systematic Searches: These involve rotating all acyclic single bonds by a defined increment.

Stochastic/Random Searches: Methods like Monte Carlo (MC) randomly alter the coordinates of the molecule and accept the new conformation based on an energy criterion.

Genetic Algorithms: These algorithms use principles of evolution, such as crossover and mutation, to evolve a population of conformers toward lower energy states. chemrxiv.org

These search algorithms are typically coupled with molecular mechanics force fields for rapid energy calculations. nih.gov The resulting low-energy structures are then clustered based on geometric similarity (e.g., root-mean-square deviation of atomic positions), and representative structures from each cluster are subjected to higher-level DFT optimization and energy calculation to confirm the global minimum and other significant low-energy conformers. chemrxiv.org

Experimental Elucidation of Azepane Conformers

While computational methods provide invaluable insight into conformational preferences, experimental validation is essential. Spectroscopic and diffraction techniques are used to determine the actual structures and conformational dynamics of molecules in solution and in the solid state.

NMR Spectroscopic Analysis of Conformational Isomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation of molecules in solution. For this compound, ¹H and ¹³C NMR spectra provide a wealth of structural information. Key parameters such as chemical shifts, and particularly scalar coupling constants (J-values), are highly sensitive to the geometry of the molecule. researchgate.net

The vicinal coupling constants (³JHH) between protons on adjacent carbon atoms, for instance, are dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, the preferred conformation of the azepane ring can be inferred. In a flexible system, the observed NMR parameters are a population-weighted average of all contributing conformers. However, studies on model-substituted azepanes have shown that monofluorination can effectively "lock" the ring into a single dominant conformation. rsc.orgdntb.gov.ua This simplifies the NMR spectrum and allows for a more straightforward structural assignment. Variable-temperature NMR experiments can also be used to study the energetics of conformational interconversion. researchgate.net

Table 2: Illustrative ¹H NMR Data for a Conformationally Biased Azepane Ring

| Proton | Chemical Shift (ppm) | Key Coupling Constants (Hz) | Conformational Implication |

|---|---|---|---|

| Hax-2 | ~2.8 | ³J(Hax-2, Hax-3) ≈ 10-13 | Trans-diaxial relationship |

| Heq-2 | ~3.1 | ³J(Heq-2, Hax-3) ≈ 2-5 | Gauche relationship |

| Hax-3 | ~4.5 | ³J(Hax-3, Hax-4) ≈ 10-13 | Trans-diaxial relationship |

Note: This table presents hypothetical data based on known principles for cyclohexane-like chair or twist-chair conformations to illustrate how NMR data is interpreted. Actual values for this compound would depend on the specific dominant conformer.

X-ray Diffraction Analysis of Solid-State Conformations

Single-crystal X-ray diffraction provides an unambiguous determination of a molecule's structure in the solid state. mdpi.com This technique yields precise atomic coordinates, from which exact bond lengths, bond angles, and torsional angles can be calculated, offering a definitive snapshot of a single, low-energy conformation. mdpi.comnih.gov

While solution-phase dynamics are absent in a crystal lattice, the solid-state structure typically represents one of the most stable conformers on the potential energy surface. For this compound, an X-ray crystal structure would reveal the preferred conformation (e.g., twist-chair), the relative orientation of the methyl and fluoro substituents, and the precise puckering parameters of the azepane ring. This experimental data is invaluable for benchmarking and validating the results obtained from computational methods like DFT. nih.gov For example, the crystal structure of a related compound, 7-fluoro-2-exo-(2-methylpropen-1-yl)-2,3,4,5-tetrahydro-1,4-epoxybenzo[b]azepine, was determined to crystallize in a monoclinic system, providing definitive structural data. researchgate.net

Table 3: Representative Geometric Parameters from X-ray Diffraction of a Substituted Azepane

| Parameter | Value |

|---|---|

| C-N Bond Length | ~1.47 Å |

| C-C Bond Length | ~1.53 Å |

| C-F Bond Length | ~1.39 Å |

| C-N-C Bond Angle | ~112° |

| C-C-C Bond Angle | ~115° |

Note: These are typical values for saturated heterocyclic systems and are provided for illustrative purposes. Specific values are unique to each crystal structure.

Reactivity and Electronic Structure of 3 Fluoro 1 Methyl Azepane

Theoretical Frameworks for Electronic Structure Analysis

The investigation into the electronic structure of azepane derivatives, including 3-Fluoro-1-methyl-azepane, relies on sophisticated computational methods. These theoretical frameworks allow for the detailed examination of molecular properties that are often difficult to probe experimentally.

Density Functional Theory (DFT) has become a primary tool for studying the electronic properties of heterocyclic compounds. nih.gov It is utilized to explore global reactivity descriptors, analyze spectroscopic properties, and understand how factors like the HOMO-LUMO energy gap influence the electronic characteristics of these molecules. nih.gov For azepane and its halogenated derivatives, specific functionals are chosen to provide accurate predictions of their structural reactivity and stability.

Commonly applied DFT methods include:

Meta-hybrid functionals (e.g., M06-2X): These are used for their accuracy in investigating structural and electronic properties. nih.govresearchgate.net

Long-range-separated functionals (e.g., ωB97XD): These are employed to better describe non-covalent interactions and long-range effects, which are relevant in substituted ring systems. nih.govresearchgate.net

These calculations are typically performed with robust basis sets, such as the split-valence 6-311++G(d,p) and aug-cc-pVTZ, to ensure high-quality results for geometry optimization and electronic property prediction. researchgate.net

Alongside DFT, ab initio methods offer a complementary approach to electronic structure analysis. These methods are derived directly from theoretical principles without the inclusion of experimental data. For azepane systems, the Møller-Plesset perturbation theory (MP2) is a frequently used ab initio method. nih.govresearchgate.net The MP2 method, often paired with basis sets like aug-cc-pVDZ, provides a high level of theory for geometry optimization and for calculating the electronic energies and properties of the molecule. nih.gov Such ab initio calculations are valuable for validating results obtained from DFT and for providing deeper insights into the fundamental electronic behavior of the molecule. nih.govresearchgate.net

Computational Analysis of Electronic Properties

Computational analysis provides quantitative data on the electronic landscape of this compound, which is key to predicting its reactivity.

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, facilitating charge transfer. researchgate.netresearchgate.net

Table 1: Representative Frontier Molecular Orbital Energies

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Azepane | -6.5 | 1.5 | 8.0 |

| Fluorocycloheptane | -7.0 | 1.2 | 8.2 |

Note: Data is illustrative, based on typical values for related compounds, and used to demonstrate the concept.

Molecular Electrostatic Potential (MEP) maps are invaluable tools for visualizing the charge distribution within a molecule and identifying reactive sites. nih.govresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In azepane derivatives, these are typically located around heteroatoms like nitrogen and fluorine due to their high electronegativity. nih.govresearchgate.net

Blue regions signify areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack.

Green regions represent areas of neutral potential.

By analyzing the MEP map of a molecule like this compound, researchers can predict how it will interact with other molecules, identifying likely sites for hydrogen bonding and other intermolecular interactions. nih.govresearchgate.net

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and the stability of molecules. researchgate.netajchem-b.com It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy (E2) associated with these interactions. mdpi.com

Independent Gradient Model (IGM) Noncovalent Interaction Analysis

Information not available in the scientific literature for this compound.

Influence of Fluorine on Reactivity and Stability

Modulation of Azepane Ring Reactivity

Information not available in the scientific literature for this compound.

Effects on Molecular Stability

Information not available in the scientific literature for this compound.

Stereoelectronic Impact on Reaction Pathways

Information not available in the scientific literature for this compound.

Reaction Mechanisms and Pathways of Fluorinated Azepanes

Mechanistic Insights into Ring Formation and Expansion

Information not available in the scientific literature for this compound.

Rearrangement Processes in Azepane Derivatives

Rearrangement reactions are fundamental in the synthesis and transformation of azepane derivatives, enabling the construction of the seven-membered ring from various precursors and the functionalization of the azepane core. These processes involve the migration of an atom or group within a molecule, leading to a new structural isomer. Key rearrangement pathways in the chemistry of azepane derivatives include valence isomerization, ring expansions, and sigmatropic shifts.

One of the most studied rearrangement processes involving the azepine core is the valence isomerization between N-methylazepine and its bicyclic tautomer, N-methyl-7-azanorcaradiene. nih.govnih.gov Computational studies using density functional theory have explored the structural, enthalpy, and free energy changes associated with this equilibrium. nih.gov For N-methylazepine, the monocyclic azepine structure is significantly more stable than its 7-azanorcaradiene valence isomer. nih.gov However, this stability is predicted to be reversed upon N-oxidation. The resulting N-methylazepine N-oxide is less stable than the corresponding N-methyl-7-azanorcaradiene N-oxide. nih.govmdpi.com This shift in equilibrium is attributed to changes in the electronic structure and potential aromaticity of the systems upon oxidation. nih.gov

Ring expansion reactions represent a significant class of rearrangements used to synthesize the azepane scaffold from smaller, more readily available cyclic systems. These methods are crucial as they provide access to the sterically strained seven-membered ring, which can be challenging to form via direct cyclization. Several distinct ring expansion strategies have been developed:

Photochemical Rearrangement : A two-step process involving the condensation of pyrrolidinones with aldehydes to form N-vinylpyrrolidinones, followed by a photochemical Fries-like rearrangement, yields substituted azepin-4-ones. This formal [5+2] cycloaddition proceeds via a Norrish-type I cleavage and subsequent recombination. organic-chemistry.org

Palladium-Catalyzed Rearrangement : The two-carbon ring expansion of 2-alkenyl pyrrolidines and piperidines can be achieved through palladium-catalyzed allylic amine rearrangements. This process is driven by the formation of a conjugated system in the final azepane product, which provides sufficient thermodynamic drive to overcome the increase in ring strain. chemrxiv.org

Dearomative Ring Expansion : Simple nitroarenes can be converted into complex azepanes via a photochemical dearomative ring expansion. This transformation, mediated by blue light, involves the conversion of a nitro group into a singlet nitrene, which inserts into the six-membered aromatic ring to form a seven-membered 3H-azepine intermediate that can be subsequently hydrogenated. researchgate.net

Wagner-Meerwein Rearrangement : This type of rearrangement, involving a 1,2-migration of a group to a carbocation center, is utilized in the synthesis of fused azepine systems. For instance, fluorinated 5H-dibenzo[b,f]azepines have been synthesized via a Wagner-Meerwein rearrangement of a 9-acridinemethanol precursor. nih.gov Similarly, gold(I)-catalyzed asymmetric synthesis of azepine-fused cyclobutanes involves a tandem cyclopropanation/C-C cleavage/Wagner-Meerwein rearrangement sequence. nih.govacs.org

Other notable rearrangement processes in azepane chemistry include organolithium-mediated rearrangements. A chemoenzymatic strategy has been developed where enantioenriched 2-aryl azepanes are converted to N'-aryl ureas. Upon treatment with a strong base, these ureas undergo a stereospecific rearrangement via a configurationally stable benzyllithium intermediate to yield previously inaccessible 2,2-disubstituted azepanes. acs.org Additionally, thermal rearrangements of 1-substituted 1H-azepines can lead to 6-amino-fulvenes through a process involving a mdpi.comnih.gov sigmatropic rearrangement of an imine group. rsc.org

The table below summarizes key rearrangement processes leading to azepane derivatives.

| Rearrangement Type | Starting Material(s) | Product(s) | Key Conditions / Catalyst |

| Valence Isomerization | N-methylazepine | N-methyl-7-azanorcaradiene | Equilibrium process; reversible |

| Photochemical Ring Expansion | N-vinylpyrrolidinones | Azepin-4-ones | UV light (254 nm) |

| Palladium-Catalyzed Ring Expansion | 2-Alkenyl piperidines | Tetrahydroazepines | Palladium catalyst |

| Dearomative Ring Expansion | Nitroarenes | Azepanes | Blue light, followed by hydrogenation |

| Wagner-Meerwein Rearrangement | 9-Acridinemethanol derivatives | Dibenzo[b,f]azepines | P₂O₅ or other acids |

| Organolithium-Mediated Rearrangement | N'-Aryl ureas of 2-aryl azepanes | 2,2-Disubstituted azepanes | Strong base (e.g., LDA, n-BuLi) |

| mdpi.comnih.gov Sigmatropic Rearrangement | 1-Substituted 1H-azepines | 6-Amino-fulvene derivatives | Thermal |

Advanced Applications of Fluorinated Azepane Scaffolds in Organic Chemistry

Role as Synthetic Building Blocks in Complex Molecule Synthesis

Fluorinated azepane derivatives are increasingly recognized as important structural motifs and versatile building blocks in the synthesis of complex organic molecules, including natural products and biologically active compounds. nih.govmdpi.com The seven-membered azepane ring is a core structure in a variety of bioactive molecules, and the strategic incorporation of fluorine can enhance their pharmacological profiles. nih.gov

The synthesis of functionalized and fluorinated azepanes has been the subject of considerable research, providing a toolbox for chemists to access these valuable intermediates. nih.govthieme.deuniovi.esmtak.humtak.hu For instance, methods for the preparation of trifluoromethylated azepanes have been developed, highlighting the feasibility of introducing fluorine-containing groups into the azepane scaffold. scienceopen.com These fluorinated building blocks can then be elaborated into more complex structures.

A notable example of the application of an azepane-related scaffold in the synthesis of a complex pharmaceutical is the preparation of Tolvaptan, a vasopressin receptor antagonist. The synthesis of this drug involves a tetrahydrobenzo[b]azepine intermediate, demonstrating the utility of the core azepine structure in constructing intricate molecular architectures. nih.gov Similarly, dibenzo[b,f]azepine serves as a precursor for a range of more complex molecules with applications in pharmaceuticals and materials science. nih.gov

The development of stereoselective synthetic routes to optically active azepane scaffolds further expands their utility as building blocks. chemistryviews.org These chiral, fluorinated azepanes are valuable for the synthesis of enantiomerically pure complex molecules, where precise control of stereochemistry is crucial for biological activity. The strategic placement of a fluorine atom can not only influence the biological properties of the final molecule but also guide the stereochemical outcome of subsequent synthetic transformations.

Table 1: Examples of Synthetic Methods for Functionalized Azepanes

| Method | Description | Resulting Scaffold | Reference |

| Cu(I)-Catalyzed Tandem Amination/Cyclization | Reaction of functionalized allenynes with primary and secondary amines. | Trifluoromethyl-substituted azepin-2-carboxylates | nih.gov |

| Fluoroalkylative Cyclization | Nickel-catalyzed reaction of suitably functionalized anilines. | Benzo[b]azepines with a fluorinated side chain | thieme.de |

| Ring Expansion of Pyrrolidines | Stereospecific ring expansion of trifluoromethylated pyrrolidines. | Enantioenriched 3-substituted 2-(trifluoromethyl)azepanes | scienceopen.com |

| Olefin Cross-Metathesis and Hydrogenation | Ruthenium-catalyzed cross-metathesis followed by palladium-catalyzed hydrogenation. | Optically active [b]-annulated azepane scaffolds | chemistryviews.org |

| Palladium/Norbornene Cooperative Catalysis | ortho amination followed by 7-exo-trig Heck cyclization of aryl iodides. | Functionalized Tetrahydrobenzo[b]azepines | nih.gov |

Applications in Organocatalysis

The unique properties of fluorine have been harnessed to modulate the performance of organocatalysts. The stereoselective incorporation of fluorine into N-heterocyclic scaffolds, such as azepanes, can significantly influence their catalytic activity and selectivity. researchgate.net While specific applications of 3-Fluoro-1-methyl-azepane as an organocatalyst are not extensively documented, the principles derived from related fluorinated N-heterocycles provide a strong basis for their potential in this field.

The introduction of fluorine can alter the basicity and nucleophilicity of the nitrogen atom in the azepane ring, which are critical parameters for many organocatalytic transformations. Furthermore, the conformational rigidity imparted by fluorination can lead to more defined transition states in asymmetric catalysis, potentially enhancing enantioselectivity. researchgate.net

A relevant example is the use of organocatalytic asymmetric α-fluorination, a powerful tool for the synthesis of chiral fluoroamines. researchgate.net While this method focuses on introducing fluorine into a substrate, it underscores the importance of chiral amine catalysts in stereoselective fluorination reactions. It is conceivable that chiral fluorinated azepanes could themselves act as catalysts in a variety of asymmetric transformations.

The development of asymmetric synthetic methods for dibenzo[b,d]azepines using copper catalysis has yielded axially chiral products with potential applications in asymmetric catalysis. nih.gov This highlights the broader potential of azepine-based structures in the design of novel chiral catalysts and ligands. The field of organocatalysis continues to explore novel chiral scaffolds, and fluorinated azepanes represent a promising, yet underexplored, class of potential catalysts. mdpi.comnih.govrsc.org

Design of Conformationally Constrained Systems for Chemical Probes

A key feature of the azepane ring is its conformational flexibility. However, for applications such as the design of chemical probes that require specific binding to biological targets, a more rigid and defined conformation is often desirable. The strategic introduction of a fluorine atom into the azepane ring has been shown to be an effective strategy for achieving conformational constraint. researchgate.netrsc.orgmq.edu.auresearchgate.net

Research has demonstrated that monofluorination of a substituted azepane ring can significantly bias the conformational equilibrium, leading to a single dominant conformation. rsc.org This "rigidifying" effect is a consequence of the stereoelectronic interactions involving the fluorine atom, such as gauche effects and dipole-dipole interactions. The extent of this conformational control is also influenced by the nature and stereochemistry of other substituents on the azepane ring. researchgate.net

The precise conformation of these fluorinated azepanes can be elucidated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. rsc.orgnih.govauremn.org.brfrontiersin.org In particular, 19F NMR is a powerful tool for studying the local environment of the fluorine atom and can provide valuable insights into the conformational preferences of the molecule. nih.gov

This ability to control the three-dimensional structure of the azepane scaffold is highly valuable for the design of chemical probes. A conformationally constrained molecule can exhibit higher binding affinity and selectivity for its target protein. By locking the azepane ring into a bioactive conformation, it is possible to develop potent and selective probes to investigate biological processes. While the direct application of this compound as a chemical probe is yet to be widely reported, the foundational research into the conformational effects of fluorination on the azepane ring paves the way for such developments.

Table 2: Conformational Effects of Fluorination on Azepane Rings

| Study | Key Finding | Method | Reference |

| Conformational regulation of substituted azepanes through selective monofluorination | A single diastereoselectively installed fluorine atom can bias the azepane ring to one major conformation. | 1H NMR spectroscopy and computational modelling | rsc.org |

| Cooperative Conformational Regulation in N-Heterocyclic Fluorohydrins | Multiple fluorinations may not provide as much conformational bias due to conflicting effects. | Not specified | researchgate.net |

| Stereoselectively Fluorinated N-Heterocycles | The rigidifying power of a fluorine substituent is strongly dependent on the other groups present. | Not specified | researchgate.net |

Utilization in Materials Chemistry (Focus on Synthesis and Properties)

The unique properties of organofluorine compounds make them attractive for applications in materials science. nih.gov Fluorinated polymers, for example, often exhibit desirable characteristics such as low surface energy, high thermal stability, and chemical resistance. rsc.orgmdpi.com While the direct polymerization of this compound is not a common application, the use of fluorinated azepane-containing monomers in the synthesis of novel materials is a plausible area of exploration.

The synthesis of partially fluorinated polyolefins has been achieved through the copolymerization of ethylene (B1197577) with fluorinated norbornene-based comonomers. rsc.org This approach demonstrates that the incorporation of fluorinated cyclic monomers can lead to polymers with tunable properties. Similarly, fluorinated azepane derivatives could potentially be functionalized with polymerizable groups to create novel monomers.

Fluorinated polyimides and polyurethanes are known for their excellent thermal stability and low dielectric constants, making them suitable for applications in microelectronics. mdpi.comkpi.ua The synthesis of these materials often involves the use of fluorinated diamines or dianhydrides. It is conceivable that difunctionalized fluorinated azepanes could serve as monomers in the synthesis of novel polyamides or other condensation polymers, imparting unique properties to the resulting materials.

Furthermore, the dibenzo[b,f]azepine scaffold has been investigated for its potential in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. nih.gov The electronic properties of this and related azepine structures can be tuned through substitution, and the introduction of fluorine could further modulate their performance in electronic devices. The synthesis of fluorinated azepane-containing materials for these advanced applications represents an exciting avenue for future research.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 3-Fluoro-1-methyl-azepane, and how are the products characterized?

- Methodological Answer : Synthesis typically involves fluorination of 1-methyl-azepane precursors using reagents like Selectfluor or DAST in anhydrous solvents (e.g., dichloromethane or acetonitrile). Post-synthesis, purification via column chromatography or distillation is critical. Characterization relies on nuclear magnetic resonance (NMR) for structural confirmation (δH and δC analysis), mass spectrometry (MS) for molecular weight verification, and melting point determination for purity assessment .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods, nitrile gloves, and lab coats to avoid inhalation or skin contact. Store in a refrigerator (2–8°C) in airtight, light-protected containers. Emergency procedures include rinsing exposed areas with water and consulting a physician immediately, referencing the compound’s safety data sheet (SDS) for specific first-aid measures .

Q. How can researchers validate the purity of this compound using analytical techniques?

- Methodological Answer : Combine high-performance liquid chromatography (HPLC) with UV detection to quantify impurities. Cross-validate with gas chromatography (GC) for volatile byproducts. NMR integration ratios (e.g., fluorine vs. proton signals) and melting point consistency further confirm purity .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store at 2–8°C in amber glass vials under inert gas (argon or nitrogen) to prevent degradation. Avoid prolonged exposure to moisture or light, as these can induce hydrolysis or photochemical reactions .

Advanced Research Questions

Q. How can reaction yields of this compound be optimized under varying catalytic conditions?

- Methodological Answer : Design a factorial experiment testing catalysts (e.g., DMAP, CoCl₂), temperatures (0°C vs. room temperature), and solvent polarities. Monitor yields via GC-MS and optimize using response surface methodology (RSM). For example, shows that DMAP in dichloromethane at 0°C achieves 85% yield after 12 hours .

Q. How should researchers resolve contradictions in NMR data between synthesized batches of this compound?

- Methodological Answer : Perform deuterated solvent swaps (CDCl₃ vs. DMSO-d₆) to identify solvent-induced shifts. Use 2D NMR (COSY, HSQC) to assign overlapping signals. Compare with computational predictions (DFT-based chemical shift calculations) to validate assignments .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in novel reactions?

- Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices for electrophilic/nucleophilic sites. Molecular dynamics (MD) simulations can model solvent effects on reaction pathways. Validate predictions with kinetic studies .

Q. How can the biological activity of this compound derivatives be systematically evaluated?

- Methodological Answer : Design a structure-activity relationship (SAR) study by synthesizing analogs with varied substituents. Test antimicrobial activity via minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria. Use molecular docking to correlate activity with target binding (e.g., enzyme active sites) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.